
(2-Bromo-3-chlorophenyl)methanesulfonamide
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Overview
Description
(2-Bromo-3-chlorophenyl)methanesulfonamide is an organic compound with the molecular formula C7H7BrClNO2S It is a member of the sulfonamide family, characterized by the presence of a sulfonamide group attached to a phenyl ring substituted with bromine and chlorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromo-3-chlorophenyl)methanesulfonamide typically involves the sulfonation of (2-Bromo-3-chlorophenyl)methane. The process can be summarized as follows:
Starting Material: (2-Bromo-3-chlorophenyl)methane.
Sulfonation Reaction: The starting material is treated with a sulfonating agent, such as chlorosulfonic acid or sulfur trioxide, under controlled conditions to introduce the sulfonamide group.
Reaction Conditions: The reaction is usually carried out at low temperatures to prevent decomposition and ensure high yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of catalysts and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: (2-Bromo-3-chlorophenyl)methanesulfonamide undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The sulfonamide group can undergo oxidation and reduction reactions, leading to the formation of various derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
(2-Bromo-3-chlorophenyl)methanesulfonamide has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential antimicrobial, anticancer, and anti-inflammatory properties.
Material Science: The compound is utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Biological Research: It serves as a tool for studying enzyme inhibition and protein interactions, contributing to the understanding of various biological processes.
Industrial Applications: The compound is employed in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of (2-Bromo-3-chlorophenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the bromine and chlorine atoms may enhance the compound’s binding affinity and specificity for certain targets, leading to its biological effects.
Comparison with Similar Compounds
- (2-Bromo-4-chlorophenyl)methanesulfonamide
- (2-Bromo-3-fluorophenyl)methanesulfonamide
- (2-Chloro-3-bromophenyl)methanesulfonamide
Comparison: (2-Bromo-3-chlorophenyl)methanesulfonamide is unique due to the specific positioning of the bromine and chlorine atoms on the phenyl ring. This arrangement can influence its reactivity and binding properties compared to similar compounds. For instance, the presence of both bromine and chlorine atoms may enhance its electron-withdrawing effects, making it more reactive in certain chemical reactions.
Biological Activity
(2-Bromo-3-chlorophenyl)methanesulfonamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.
Chemical Structure and Properties
The compound features a phenyl ring substituted with bromine and chlorine atoms, along with a methanesulfonamide group. The presence of halogen atoms enhances its reactivity and potential biological activity, making it a candidate for various therapeutic applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The sulfonamide group can form hydrogen bonds with amino acid residues in the active sites of enzymes, leading to inhibition of enzyme activity. Additionally, the halogen substituents (bromine and chlorine) may enhance binding affinity through halogen bonding and hydrophobic interactions.
Antimicrobial Properties
Preliminary studies suggest that this compound exhibits antimicrobial properties. It has shown effectiveness against various bacterial strains, indicating its potential as an antibacterial agent. Table 1 summarizes the antimicrobial activity observed in different studies:
Bacterial Strain | Zone of Inhibition (mm) | Concentration (μM) |
---|---|---|
S. aureus | 42 ± 1.1 | 50 |
E. coli | 31 ± 1.5 | 50 |
K. pneumoniae | 27 ± 2.1 | 50 |
Anticancer Activity
Research has indicated that this compound may also possess anticancer properties. Studies involving various cancer cell lines have demonstrated that it can induce apoptosis and exhibit cytotoxic effects comparable to known anticancer agents .
Case Studies
- Study on Antimicrobial Activity : A recent investigation tested the compound against several bacterial strains, revealing significant zones of inhibition, particularly against Staphylococcus aureus and Escherichia coli. The study highlighted the compound's potential as an alternative treatment for bacterial infections resistant to conventional antibiotics .
- Anticancer Research : Another study explored the cytotoxic effects of this compound on FaDu hypopharyngeal tumor cells. The results indicated enhanced apoptosis induction compared to standard treatments, suggesting a promising avenue for cancer therapy .
Research Findings
- Binding Studies : Interaction studies have shown that this compound binds effectively to specific proteins involved in cellular processes, which is crucial for understanding its therapeutic applications.
- Synthetic Pathways : The synthesis of this compound typically involves multi-step reactions that can be optimized for yield and purity under controlled laboratory conditions. This aspect is vital for potential industrial applications.
Properties
IUPAC Name |
(2-bromo-3-chlorophenyl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrClNO2S/c8-7-5(4-13(10,11)12)2-1-3-6(7)9/h1-3H,4H2,(H2,10,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPXRFVXQUPLDEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Br)CS(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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